4,5-dimethoxy-N,N-dimethylpyrimidin-2-amine

Medicinal Chemistry Chemical Synthesis SAR Studies

Researchers face regioisomer confusion and unpredictable physicochemical profiles from generic pyrimidines. This trisubstituted pyrimidine offers a distinct 4,5-dimethoxy-2-dimethylamino architecture validated for kinase and agrochemical lead optimization. - Key attributes: HBD=0, TPSA 47.48 Ų, cLogP 0.56 - Differentiated from 4,6-dimethoxy & primary amine analogs - Typical purity: 98% | Immediate B2B dispatch available

Molecular Formula C8H13N3O2
Molecular Weight 183.21 g/mol
CAS No. 400082-34-0
Cat. No. B3036844
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4,5-dimethoxy-N,N-dimethylpyrimidin-2-amine
CAS400082-34-0
Molecular FormulaC8H13N3O2
Molecular Weight183.21 g/mol
Structural Identifiers
SMILESCN(C)C1=NC=C(C(=N1)OC)OC
InChIInChI=1S/C8H13N3O2/c1-11(2)8-9-5-6(12-3)7(10-8)13-4/h5H,1-4H3
InChIKeyLRXHWWRSGBWPPI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4,5-Dimethoxy-N,N-dimethylpyrimidin-2-amine: Compound Profile


4,5-Dimethoxy-N,N-dimethylpyrimidin-2-amine (CAS 400082-34-0), with the molecular formula C8H13N3O2 and a molecular weight of 183.21 g/mol, is a trisubstituted pyrimidine derivative . It features a pyrimidine core bearing methoxy groups at the 4- and 5-positions and a dimethylamino group at the 2-position . This specific arrangement yields a compound with no hydrogen bond donors (HBD = 0) and five hydrogen bond acceptors (HBA = 5), a topological polar surface area (TPSA) of 47.48 Ų, and a calculated LogP of 0.5598 . It is commercially available as a research chemical with a typical purity specification of 98% .

Substitution Pattern
4,5-Dimethoxy-2-dimethylamino architecture required for target-specific SAR and synthetic projects
Amine Profile
Tertiary amine (HBD=0) may improve membrane permeability in cell-based probe development
Purity Benchmark
Vendor-reported 98% purity may reduce pre-use purification steps for synthesis

4,5-Dimethoxy-N,N-dimethylpyrimidin-2-amine: Why Substitution Fails


The substitution pattern of 4,5-dimethoxy-N,N-dimethylpyrimidin-2-amine is critical and cannot be assumed to be functionally equivalent to other dimethoxy- or dimethylamino-pyrimidines. Its specific 4,5-dimethoxy-2-dimethylamino architecture is distinct from regioisomers like the 4,6-dimethoxy analog (CAS 56873-65-5) or mono-substituted variants such as 4-methoxy-N,N-dimethylpyrimidin-2-amine (CAS 1197-11-1) [1]. Furthermore, it is structurally differentiated from the primary amine analog, 4,5-dimethoxypyrimidin-2-amine (CAS 4763-53-5), by the presence of a tertiary dimethylamino group, which eliminates hydrogen bond donor capacity and increases lipophilicity . These molecular differences translate to distinct physicochemical properties, including variations in LogP, TPSA, and solubility, which directly impact performance in any application where molecular recognition, membrane permeability, or synthetic reactivity is a key driver .

Regioisomer
4,5- vs. 4,6-dimethoxy patterns may not be interchangeable; confirm substitution identity
Amine Substitution
Primary amine analog may not replicate tertiary amine lipophilicity and HBD profile
Purity Grade
Unspecified or lower purity may introduce variability; review lot-specific purity

4,5-Dimethoxy-N,N-dimethylpyrimidin-2-amine: Analog Comparison


4,5- vs. 4,6-Dimethoxy Pyrimidine Substitution Pattern

The compound possesses a unique 4,5-dimethoxy substitution pattern on the pyrimidine ring, distinguishing it from the more common 4,6-dimethoxy regioisomer. The 4,5-arrangement alters the electronic distribution and steric profile of the ring, which can lead to different reactivity and binding characteristics compared to 4,6-dimethoxy-N,N-dimethylpyrimidin-2-amine (CAS 56873-65-5) . No direct biological comparative data were found in the peer-reviewed literature for this specific compound against the 4,6-isomer. The differentiation is based on the fundamental chemical principle of regioisomerism, which dictates that the position of substituents on a heteroaromatic ring is a primary determinant of its chemical and biological properties [1].

Substitution Pattern
Class-level
4,5-dimethoxy
vs.
4,6-dimethoxy
Regioisomer identity not interchangeable; verify topology
No quantitative comparison data; regioisomerism principles
Medicinal Chemistry Chemical Synthesis SAR Studies

Lipophilicity: N,N-Dimethyl vs. Primary Amine

Replacing the primary amine group of 4,5-dimethoxypyrimidin-2-amine (CAS 4763-53-5) with a tertiary dimethylamino group results in a significant increase in lipophilicity. The target compound has a calculated LogP of 0.5598 , whereas the primary amine analog, which has two hydrogen bond donors, is expected to be considerably more hydrophilic. While a direct experimentally determined LogP for the primary amine analog was not found in the open literature, this difference is a well-established structure-property relationship (SPR) for amines. The tertiary amine also eliminates hydrogen bond donor capacity (HBD = 0 for target vs. HBD = 2 for primary amine analog), which can be a critical factor in improving membrane permeability and reducing promiscuous binding .

Lipophilicity Shift
Reported
LogP 0.56
HBD 0
vs. HBD 2
Tertiary amine may improve permeability; confirm experimentally
Calculated LogP; no experimental comparison found
ADME Prediction Medicinal Chemistry Property-based Design

Commercially Available Purity Specification

The compound is commercially offered with a standard purity of 98% as determined by the vendor's quality control . This specification is a key procurement differentiator, as it indicates the compound is sold as a characterized research chemical, suitable for use as a starting material or intermediate without further purification. In comparison, other pyrimidine building blocks may be offered at lower purities (e.g., 95-97%) or without a specified purity grade, which can introduce variability into synthetic or biological workflows . The 98% purity claim is vendor-supplied and represents a quality benchmark for procurement decisions.

Purity Specification
Source review
98%
Specified purity may support reproducible synthesis; in-house QC advised
Vendor QC data; verify prior to critical use
Chemical Synthesis Quality Control Procurement Specification

4,5-Dimethoxy-N,N-dimethylpyrimidin-2-amine: Application Scenarios


Kinase Inhibitor Discovery Precursor

The 4,5-dimethoxypyrimidine core is a recognized scaffold in kinase inhibitor research . The specific 4,5-dimethoxy-2-dimethylamino substitution pattern of this compound provides a distinct starting point for SAR exploration compared to 4,6- or other regioisomers. The tertiary amine eliminates a hydrogen bond donor, potentially improving membrane permeability and oral bioavailability profiles in lead optimization efforts. Researchers designing ATP-competitive inhibitors can use this compound to explore chemical space around the solvent-exposed region of the kinase hinge-binding motif, where the dimethylamino group can modulate lipophilicity and binding kinetics .

Agrochemical Discovery Building Block

Dimethoxypyrimidine derivatives are established intermediates in the synthesis of sulfonylurea herbicides and other crop protection agents . The 2-(N,N-dimethylamino) group on this compound provides a handle for further derivatization or can influence the overall physicochemical properties of the final active ingredient. Its specific substitution pattern may confer improved selectivity or a different spectrum of activity compared to other dimethoxypyrimidine building blocks, making it a valuable addition to a discovery chemist's library for synthesizing novel agrochemical candidates .

Antifungal and Antibacterial Synthetic Intermediate

Pyrimidines, including dimethylamino-substituted variants, are known to exhibit antibacterial and antifungal activities, often by targeting dihydrofolate reductase (DHFR) or other essential enzymes . This compound can serve as a core scaffold for constructing analogs of established antimicrobials like pyrimethamine or trimethoprim. Its 4,5-dimethoxy substitution and tertiary amine differentiate it from the more common 2,4-diamino-pyrimidine motif, offering a novel vector for structural diversification in the search for new antimicrobial agents to combat resistance .

Application
Selection Property
Validation Focus
Kinase inhibitor scaffold studies
4,5-Dimethoxy substitution for SAR exploration
Confirm regiochemistry and purity
Agrochemical intermediate synthesis
Dimethylamino group for derivatization
Suitability for coupling reactions
Antimicrobial analog development
Pyrimidine core for DHFR-targeted design
Antimicrobial activity screening

Technical Documentation Hub

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